3-{3-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine
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Overview
Description
3-{3-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine is a complex organic compound that features a piperidine ring substituted with a fluoromethyl group, an oxazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperidine ring followed by the introduction of the fluoromethyl group. The oxazole ring is then constructed, and finally, the pyridine ring is attached. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-{3-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-{3-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine share structural similarities.
Oxazole derivatives: Compounds containing the oxazole ring, such as 2-amino-4-(1-piperidine)pyridine derivatives.
Uniqueness
What sets 3-{3-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine apart is the combination of the fluoromethyl group, piperidine ring, oxazole ring, and pyridine ring in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in other compounds .
Properties
Molecular Formula |
C15H16FN3O2 |
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Molecular Weight |
289.30 g/mol |
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C15H16FN3O2/c16-9-11-3-6-19(7-4-11)15(20)13-8-14(21-18-13)12-2-1-5-17-10-12/h1-2,5,8,10-11H,3-4,6-7,9H2 |
InChI Key |
IPRWYFFXGPNRIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)C(=O)C2=NOC(=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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